7-Fluoro-3-iodo-1H-indazole
Overview
Description
7-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 . It has a molecular weight of 262.03 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The InChI code for 7-Fluoro-3-iodo-1H-indazole is 1S/C7H4FIN2/c8-5-3-1-2-4-6 (5)10-11-7 (4)9/h1-3H, (H,10,11) .Chemical Reactions Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various routes have been explored to synthesize indazole .Physical And Chemical Properties Analysis
7-Fluoro-3-iodo-1H-indazole is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Anticancer Properties
Research indicates that indazole compounds can play a significant role in cancer treatment. They can act as inhibitors that interfere with cancer cell proliferation and survival .
Antidepressant Effects
The indazole motif is present in several compounds with antidepressant activity. These compounds can affect neurotransmitter systems in the brain, offering a new avenue for depression treatment .
Anti-inflammatory Uses
Indazole derivatives are known for their anti-inflammatory properties. They can be used to develop medications that reduce inflammation in various conditions, such as arthritis .
Antibacterial Agents
The structural framework of indazoles allows for the creation of new antibacterial agents. These compounds can help combat bacterial infections, addressing antibiotic resistance issues .
Respiratory Disease Treatment
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant for treating respiratory diseases. This application is particularly important for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
HIV Protease Inhibitors
Compounds containing an indazole fragment have been utilized in producing HIV protease inhibitors. These inhibitors are crucial for the management and treatment of HIV/AIDS .
Neurological Disorders
Indazole derivatives have been investigated for their role in treating neurological disorders. They can act as serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors, which are important for managing conditions like Alzheimer’s disease .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways related to their targets, leading to their medicinal effects .
Pharmacokinetics
It has been found to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . The Log Kp (skin permeation) is -6.24 cm/s .
Result of Action
Indazole derivatives have been found to have various effects at the molecular and cellular level, including inducing apoptosis and affecting cell cycle .
Safety and Hazards
The safety information for 7-Fluoro-3-iodo-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
7-fluoro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLJQLITHWOQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696312 | |
Record name | 7-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944904-38-5 | |
Record name | 7-Fluoro-3-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944904-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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